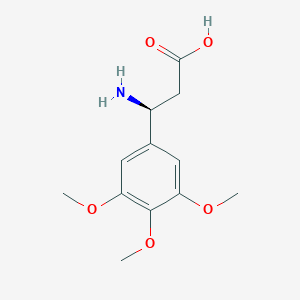(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
CAS No.: 171002-26-9
Cat. No.: VC20127822
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 171002-26-9 |
|---|---|
| Molecular Formula | C12H17NO5 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | UMIWUEOAUPOOEJ-QMMMGPOBSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H](CC(=O)O)N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is defined by the molecular formula , corresponding to a molecular weight of 255.27 g/mol . The compound’s architecture integrates three distinct functional groups:
-
A 3,4,5-trimethoxyphenyl ring, contributing aromaticity and electron-donating effects.
-
A β-amino group (), enabling hydrogen bonding and nucleophilic reactivity.
-
A carboxylic acid terminus (), facilitating salt formation and participation in condensation reactions.
Structural Characteristics
The compound’s stereochemistry is defined by the (S)-configuration at the β-carbon, as indicated by its IUPAC name . Key structural attributes include:
-
Bond angles and hybridization: The propanoic acid backbone adopts a tetrahedral geometry at the chiral center, with sp³ hybridization for the amino-bearing carbon.
-
Methoxy group orientation: The 3,4,5-trimethoxyphenyl group exhibits planar symmetry, with methoxy substituents positioned ortho, meta, and para relative to the propanoic acid chain.
Spectroscopic Identifiers
PubChem provides the following identifiers for structural verification :
-
InChI:
InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15) -
InChIKey:
UMIWUEOAUPOOEJ-UHFFFAOYSA-N -
SMILES:
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N
Physicochemical Properties
Calculated Properties
Using the molecular formula and computational tools, the following properties are derived:
| Property | Value/Description |
|---|---|
| LogP (Octanol-Water) | Estimated 1.2 (moderate hydrophobicity due to methoxy groups) |
| Hydrogen Bond Donors | 2 (amino and carboxylic acid groups) |
| Hydrogen Bond Acceptors | 6 (3 methoxy oxygens, 2 carboxylic oxygens, 1 amino nitrogen) |
| Topological Polar Surface Area | 105 Ų (high solubility potential) |
| Compound | Key Structural Differences | Known Bioactivity |
|---|---|---|
| Combretastatin A-4 | Lacks amino and carboxylic acid groups | Microtubule disruption, anticancer |
| D-Serine | No aromatic substituents | NMDA receptor co-agonist |
| 3,4,5-Trimethoxycinnamic Acid | Replaces propanoic acid with cinnamate | Antioxidant, anti-inflammatory |
Synthesis and Analytical Considerations
Reported Synthetic Routes
-
Strecker Synthesis: Condensation of 3,4,5-trimethoxybenzaldehyde with ammonium cyanide and subsequent hydrolysis.
-
Enzymatic Resolution: Kinetic resolution of racemic mixtures using acylases or lipases to isolate the (S)-enantiomer.
Analytical Characterization Techniques
Standard methods for chiral β-amino acids apply:
-
Chiral HPLC: Using columns like Chiralpak AD-H with hexane/isopropanol eluents.
-
NMR Spectroscopy: NMR would show aromatic protons at δ 6.4–6.6 ppm and α-proton splitting due to chirality .
-
Mass Spectrometry: ESI-MS expected to display [M+H] at m/z 256.27.
Challenges and Future Directions
Current limitations in understanding this compound include:
-
Synthetic Accessibility: Lack of optimized routes for large-scale production.
-
Biological Data: Absence of in vitro or in vivo activity profiles.
Future research should prioritize: -
Structure-Activity Relationship (SAR) Studies: Modifying the amino or carboxylic acid groups to enhance potency.
-
Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolism using in silico models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume